2-Cyanobenzaldehyde

概要

説明

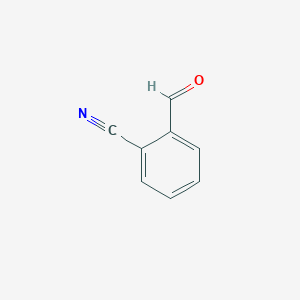

2-Cyanobenzaldehyde, also known as o-Cyanobenzaldehyde or 2-Formylbenzonitrile, is an organic compound with the molecular formula C8H5NO. It is a colorless to pale yellow liquid with a characteristic almond-like odor. This compound is widely used in organic synthesis and serves as an important intermediate in the production of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions: 2-Cyanobenzaldehyde can be synthesized through several methods. One common method involves the oxidation of o-cyanotoluene using cobalt acetate and sodium bromide in glacial acetic acid at a temperature of 105°C. The reaction is carried out under an oxygen atmosphere for several hours .

Industrial Production Methods: In industrial settings, this compound is often produced via the palladium-catalyzed coupling of o-halogenated cyanobenzene with formylating agents. This method involves the use of a palladium catalyst, a ligand, and an acid-binding agent in a suitable solvent .

化学反応の分析

Aldol Addition Reactions

2-Cyanobenzaldehyde undergoes base-catalyzed Aldol additions with enolizable 1,3-dicarbonyl compounds (e.g., diketones, ketoesters). In the presence of tertiary amines, it forms β-hydroxy carbonyl intermediates, which dehydrate to yield α,β-unsaturated products. This reaction is critical for synthesizing substituted isoindolinones .

Example Reaction:

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 2-CBA + Acetylacetone | Tertiary amine catalyst | 3-Oxo-2,3-dihydro-1H-isoindole |

The cyano group stabilizes the transition state via resonance, enhancing electrophilicity at the aldehyde carbon.

Baylis-Hillman Reactions

2-CBA participates in Baylis-Hillman reactions with activated alkenes (e.g., acrylates) under catalysis by nucleophilic bases like DABCO. The reaction proceeds via a tandem Michael addition-elimination mechanism, producing 3-substituted isoindolinones with high atom economy .

Key Features:

-

Solvent Sensitivity: Polar solvents (e.g., DMSO) favor the o-trans conformer, accelerating reactivity .

-

Stereoelectronic Effects: The cyano group directs regioselectivity by polarizing the aldehyde’s π-electrons .

Biotransformation

Photoheterotrophic cultures of Euglena gracilis Z metabolize 2-CBA into unidentified polar derivatives, suggesting enzymatic reduction or conjugation pathways . Further studies are needed to characterize products.

Conformational Solvent Dependence

The reactivity of 2-CBA is modulated by solvent polarity:

-

Nonpolar Solvents (e.g., CS₂): Predominantly o-trans conformer (95% population), enhancing aldehyde electrophilicity .

-

Polar Solvents (e.g., Acetone): Increased o-cis conformer population (9%), altering reaction pathways .

| Solvent | δ(¹H) Aldehyde (ppm) | ³J(H-C=O) (Hz) |

|---|---|---|

| CS₂/C₆D₁₂ | 10.05 | 0.894 |

| Acetone-d₆ | 9.80 | 0.858 |

科学的研究の応用

Synthesis Applications

2-Cyanobenzaldehyde is primarily utilized in synthetic organic chemistry. Below are key applications:

-

Synthesis of Isoindolinones:

- Base-Catalyzed One-Pot Reactions: It is used in the one-pot synthesis of 3-substituted isoindolinones. This method allows for the efficient formation of complex structures from simpler precursors, utilizing base catalysts to facilitate the reaction .

- Mechanistic Studies: Research has detailed the mechanism of these reactions, highlighting the role of intermediates and reaction conditions that affect yield and selectivity .

- Baylis-Hillman Reaction:

- Asymmetric Cascade Reactions:

Material Science Applications

This compound's reactivity extends beyond organic synthesis into material science:

- Polymer Chemistry:

- Fluorescent Materials:

Case Study 1: Synthesis of Isoindolinones

A study published in The Journal of Organic Chemistry detailed a mechanistic investigation into the synthesis of isoindolinones using this compound. The research demonstrated how varying reaction conditions could influence product distribution and stereochemistry, providing insights into optimizing synthetic routes for pharmaceutical applications .

Case Study 2: Asymmetric Synthesis

In a recent publication on asymmetric cascade reactions, researchers identified optimal catalysts for reactions involving this compound and dimethyl malonate. The findings highlighted the importance of catalyst selection in achieving high enantioselectivity, crucial for developing chiral drugs .

作用機序

The mechanism of action of 2-Cyanobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in the base-catalyzed one-pot synthesis of 3-substituted isoindolinones, the compound undergoes a nitroaldol (Henry) reaction followed by cyclization and rearrangement . The molecular targets and pathways involved vary depending on the specific application and the nature of the bioactive molecules derived from this compound.

類似化合物との比較

2-Cyanobenzaldehyde can be compared with other similar compounds such as:

4-Formylbenzonitrile: Similar structure but with the formyl group at the para position.

3-Formylbenzonitrile: Similar structure but with the formyl group at the meta position.

4-Nitrobenzaldehyde: Contains a nitro group instead of a cyano group.

2-Acetylbenzonitrile: Contains an acetyl group instead of a formyl group.

Uniqueness: this compound is unique due to its ortho-substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules.

生物活性

2-Cyanobenzaldehyde, a compound with the molecular formula C₈H₅N₁O, is notable for its diverse biological activities and applications in synthetic chemistry. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Weight : 135.13 g/mol

- Melting Point : 18-20 °C

- Boiling Point : 200 °C

This compound features a cyano group () and an aldehyde group (), which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 100 μg/mL. This suggests potential applications in developing new antimicrobial agents .

Antitumor Activity

In vitro assays have indicated that this compound can induce cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and DNA fragmentation in treated cells. The IC50 values for these cell lines were determined to be approximately 50 μM, indicating moderate potency .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Reactive Oxygen Species (ROS) : The compound has been shown to elevate ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and microbial survival, including topoisomerases and proteases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial strains. Results indicated a zone of inhibition ranging from 15 mm to 25 mm depending on the strain, highlighting its potential as a broad-spectrum antimicrobial agent .

- Cytotoxicity Assessment : In a comparative study with known chemotherapeutic agents, this compound was assessed for cytotoxic effects on human cancer cell lines. It showed comparable results to doxorubicin, particularly in inducing apoptosis through the intrinsic pathway .

- Synthesis of Bioactive Compounds : Researchers have utilized this compound as a precursor in synthesizing isoindolinones and phthalides, compounds known for their biological activities including anti-inflammatory and anticancer properties. This highlights its versatility in medicinal chemistry .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPWONEVZJCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225653 | |

| Record name | Benzonitrile, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7468-67-9 | |

| Record name | Benzonitrile, 2-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007468679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7468-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-cyanobenzaldehyde?

A1: this compound has the molecular formula C8H5NO and a molecular weight of 131.13 g/mol. Key spectroscopic data include:

- 1H NMR (CDCl3): Distinctive signals for the aldehyde proton around 10 ppm and aromatic protons in the 7-8 ppm range. []

Q2: How does the presence of both a cyano group and an aldehyde group influence the reactivity of this compound?

A2: The presence of both functional groups allows this compound to participate in a wide range of reactions.

- The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, including alcohols, amines, and active methylene compounds. [, , , , , , , ]

- The cyano group can undergo nucleophilic addition, act as an electrophile, or participate in cyclization reactions. [, , , , ]

Q3: What are the main synthetic applications of this compound?

A3: this compound is widely employed in the synthesis of various heterocyclic compounds, particularly isoindolinones and their derivatives. These compounds exhibit diverse biological activities and find applications in pharmaceuticals, agrochemicals, and materials science. [, , , , , , , , , ]

Q4: Can you describe some key reactions and methodologies using this compound for synthesizing heterocycles?

A4: Several reactions utilize this compound for heterocycle synthesis:

- Acid or Base-Catalyzed Cyclization with Alcohols: This reaction produces 3,3-dialkoxy-2,3-dihydro-1-hydroxy-1H-isoindoles or 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones depending on the catalyst used. []

- Reaction with Amines: This reaction readily forms 3-(N-substituted amino)-1-isoindolenones, even at low temperatures. []

- Copper-Catalyzed Cyclization with 2-Isocyanoacetates: This reaction provides an efficient route to substituted 1-aminoisoquinolines. []

- Tandem Aldol/Cyclization Reactions: These reactions, often catalyzed by bases or organocatalysts, utilize active methylene compounds like malonates to generate 3-substituted isoindolinones. [, , , , , ]

- Nucleophilic Fluoroalkylation/Cyclization: This method uses (perfluoroalkyl)trimethylsilanes in the presence of KF or triethylamine to afford C3-perfluoroalkyl-substituted phthalides. []

Q5: Can this compound be employed in asymmetric synthesis?

A5: Yes, this compound can be used in asymmetric reactions to create chiral centers. For instance, chiral phase-transfer catalysts have been successfully employed in tandem reactions with active methylene compounds to synthesize chiral 3-substituted isoindolinones and fused benzoindolizidinones. [, ]

Q6: Are there examples of organocatalytic asymmetric synthesis using this compound?

A6: Yes, bifunctional thiourea-cinchona catalysts have been successfully applied in organocatalytic asymmetric aldol-cyclization-rearrangement reactions with malonates and this compound, yielding enantioenriched 3-substituted isoindolinones. [, ]

Q7: Apart from heterocycle synthesis, are there other notable reactions involving this compound?

A7: Yes, this compound can be reduced to the corresponding alcohol. Interestingly, an asymmetric reduction method using tetrabutylammonium fluoride, polymethylhydrosiloxane, and Baker's yeast as a biocatalyst has been reported, yielding the (R)-alcohol with high enantioselectivity. [, ]

Q8: Are there any environmental concerns associated with this compound or its synthesis?

A8: While specific data on the environmental impact of this compound is limited within the provided research, responsible chemical practices are crucial. The use of green solvents and recyclable catalysts, as demonstrated in some isoindolinone synthesis methods, highlights the growing focus on environmentally benign approaches. [] Further research on the compound's biodegradability and potential ecotoxicological effects would be beneficial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。